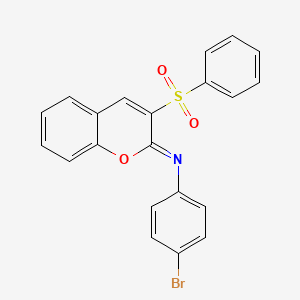![molecular formula C21H21BrN2O4 B2808943 [(3-Bromophenyl)carbamoyl]methyl 1-[(4-methylphenyl)methyl]-5-oxopyrrolidine-3-carboxylate CAS No. 2319898-36-5](/img/structure/B2808943.png)
[(3-Bromophenyl)carbamoyl]methyl 1-[(4-methylphenyl)methyl]-5-oxopyrrolidine-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(3-Bromophenyl)carbamoyl]methyl 1-[(4-methylphenyl)methyl]-5-oxopyrrolidine-3-carboxylate is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a pyrrolidine ring, a bromophenyl group, and a methylphenyl group, making it a versatile molecule for chemical modifications and functional studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [(3-Bromophenyl)carbamoyl]methyl 1-[(4-methylphenyl)methyl]-5-oxopyrrolidine-3-carboxylate typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable amine and a carbonyl compound.
Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a nucleophilic substitution reaction using a brominated aromatic compound.
Attachment of the Methylphenyl Group: The methylphenyl group can be attached through a Friedel-Crafts alkylation reaction.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product.
Análisis De Reacciones Químicas
Types of Reactions
[(3-Bromophenyl)carbamoyl]methyl 1-[(4-methylphenyl)methyl]-5-oxopyrrolidine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted aromatic compounds.
Aplicaciones Científicas De Investigación
[(3-Bromophenyl)carbamoyl]methyl 1-[(4-methylphenyl)methyl]-5-oxopyrrolidine-3-carboxylate has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for designing new pharmaceuticals with potential therapeutic effects.
Materials Science: The compound can be utilized in the synthesis of novel materials with specific properties, such as conductivity or fluorescence.
Biological Studies: It can serve as a probe to study biological processes and interactions at the molecular level.
Mecanismo De Acción
The mechanism of action of [(3-Bromophenyl)carbamoyl]methyl 1-[(4-methylphenyl)methyl]-5-oxopyrrolidine-3-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
- [(3-Methoxyphenyl)carbamoyl]methyl 1-[(4-methylphenyl)methyl]-5-oxopyrrolidine-3-carboxylate
- [(3-Fluorophenyl)carbamoyl]methyl 1-[(4-methylphenyl)methyl]-5-oxopyrrolidine-3-carboxylate
- [(3-Cyanophenyl)carbamoyl]methyl 1-[(4-methylphenyl)methyl]-5-oxopyrrolidine-3-carboxylate
Uniqueness
[(3-Bromophenyl)carbamoyl]methyl 1-[(4-methylphenyl)methyl]-5-oxopyrrolidine-3-carboxylate is unique due to the presence of the bromophenyl group, which can participate in specific chemical reactions and interactions
Propiedades
IUPAC Name |
[2-(3-bromoanilino)-2-oxoethyl] 1-[(4-methylphenyl)methyl]-5-oxopyrrolidine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21BrN2O4/c1-14-5-7-15(8-6-14)11-24-12-16(9-20(24)26)21(27)28-13-19(25)23-18-4-2-3-17(22)10-18/h2-8,10,16H,9,11-13H2,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZXDZCABDFGWEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2CC(CC2=O)C(=O)OCC(=O)NC3=CC(=CC=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21BrN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
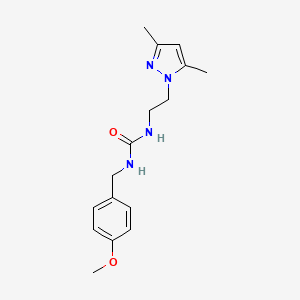


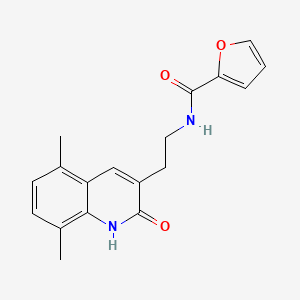
![N-(4-acetylphenyl)-2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2808868.png)
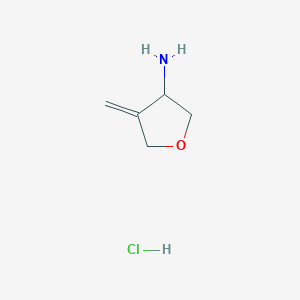
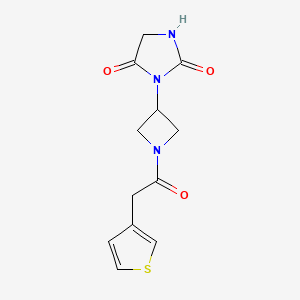
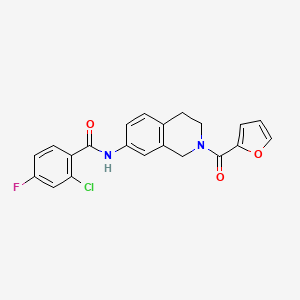
![5-chloro-N-[(3-cyclohexyl-3H-imidazo[4,5-b]pyridin-2-yl)methyl]thiophene-2-sulfonamide](/img/structure/B2808873.png)
![Ethyl 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-cyanoacetate](/img/structure/B2808876.png)
![Ethyl 7-methyl-1-{2-[(1-methyl-3-phenylpropyl)amino]-2-oxoethyl}-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate](/img/structure/B2808877.png)
![4-tert-butyl-N-[(5-{[(propylcarbamoyl)methyl]sulfanyl}-1,3,4-oxadiazol-2-yl)methyl]benzamide](/img/structure/B2808878.png)

